Cas no 1049440-38-1 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide)

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide is a synthetic compound featuring a unique molecular structure combining an isoindole-1,3-dione moiety with a fluorophenyl-substituted piperazine ethylacetamide group. This structural configuration suggests potential utility in pharmacological research, particularly as a ligand for receptor binding studies due to the presence of the fluorophenylpiperazine motif, known for interactions with serotonin and dopamine receptors. The acetamide linker enhances solubility and bioavailability, while the isoindole-1,3-dione group may contribute to stability. Its well-defined synthesis pathway allows for consistent purity, making it suitable for exploratory studies in neuropharmacology or medicinal chemistry applications.
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide structure
1049440-38-1 structure
商品名:2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
CAS番号:1049440-38-1
MF:C22H23FN4O3
メガワット:410.441428422928
CID:6222596
PubChem ID:42267342

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide 化学的及び物理的性質

名前と識別子

    • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
    • 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
    • 2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide
    • VU0639984-1
    • F5264-0647
    • 1049440-38-1
    • AKOS024504273
    • インチ: 1S/C22H23FN4O3/c23-18-7-3-4-8-19(18)26-13-11-25(12-14-26)10-9-24-20(28)15-27-21(29)16-5-1-2-6-17(16)22(27)30/h1-8H,9-15H2,(H,24,28)
    • InChIKey: TVTZVYUCVWZQSC-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1N1CCN(CCNC(CN2C(C3C=CC=CC=3C2=O)=O)=O)CC1

計算された属性

  • せいみつぶんしりょう: 410.17541877g/mol
  • どういたいしつりょう: 410.17541877g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 628
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 73Ų

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5264-0647-20mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
20mg
$99.0 2023-09-10
Life Chemicals
F5264-0647-1mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
1mg
$54.0 2023-09-10
Life Chemicals
F5264-0647-10mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
10mg
$79.0 2023-09-10
Life Chemicals
F5264-0647-3mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
3mg
$63.0 2023-09-10
Life Chemicals
F5264-0647-4mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
4mg
$66.0 2023-09-10
Life Chemicals
F5264-0647-5mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
5mg
$69.0 2023-09-10
Life Chemicals
F5264-0647-20μmol
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
20μmol
$79.0 2023-09-10
Life Chemicals
F5264-0647-2mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
2mg
$59.0 2023-09-10
Life Chemicals
F5264-0647-15mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
15mg
$89.0 2023-09-10
Life Chemicals
F5264-0647-30mg
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide
1049440-38-1
30mg
$119.0 2023-09-10

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide 関連文献

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamideに関する追加情報

Introduction to 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049440-38-1)

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide, identified by its CAS number 1049440-38-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a 1,3-dioxo-2,3-dihydro-1H-isoindol core and a piperazine moiety linked through an acetylamide group. The presence of a fluorophenyl substituent further enhances its pharmacological potential, making it a subject of extensive research for its potential therapeutic applications.

The structural complexity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049440-38-1) positions it as a promising candidate for further exploration in medicinal chemistry. The 1,3-dioxo group, also known as the β-keto ester moiety, is well-known for its role in various bioactive molecules due to its ability to participate in hydrogen bonding and metal coordination. This feature is particularly relevant in the design of enzyme inhibitors and receptor modulators. The isoindol scaffold is another key structural element that contributes to the compound's binding affinity and selectivity towards biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the fluorophenyl group may enhance the compound's solubility and metabolic stability, which are critical factors for drug efficacy and safety. Additionally, the piperazine moiety is frequently incorporated into drug molecules due to its ability to interact with various biological receptors, including serotonin and dopamine receptors. This dual functionality makes 2-(1,3-dioxo-2,3-dihydro-1H-isoindol)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049440-38-1) an intriguing candidate for developing novel therapeutic agents.

In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds like this one are of paramount importance. The dioxo group introduces rigidity into the molecular structure, which can be advantageous for achieving high binding affinity. Furthermore, the presence of fluorine atoms is often strategically employed to modulate pharmacokinetic properties such as bioavailability and half-life. The combination of these features suggests that this compound may exhibit unique pharmacological profiles compared to other analogs.

Current research in medicinal chemistry emphasizes the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural features of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}acetamide (CAS No. 1049440-38-1) align well with this paradigm. The compound's ability to engage with different receptor families could lead to synergistic effects that enhance therapeutic outcomes while minimizing side effects.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methodologies are essential for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials.

Preclinical studies have begun to explore the potential applications of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol)-N-{2-[4-(2-fluorophenyl)piperazin-1-y]ethyl}acetamide (CAS No. 1049440-38). Initial findings indicate that it may exhibit activity against several neurological disorders due to its interaction with central nervous system receptors. The precise mechanism of action remains under investigation, but preliminary data suggest promising results in animal models.

The role of fluorine atoms in pharmaceuticals cannot be overstated. Their incorporation into drug molecules can lead to improved pharmacokinetic properties by enhancing lipophilicity or metabolic stability. In the case of this compound, the fluorophenyl substituent may contribute to these desirable characteristics while also influencing electronic properties that affect receptor binding.

As computational methods continue to evolve, virtual screening techniques are becoming increasingly sophisticated in identifying potential drug candidates like this one. By leveraging large databases and machine learning algorithms, researchers can rapidly assess the binding affinity and selectivity of numerous compounds before committing resources to synthetic efforts.

The development of novel therapeutics requires a multidisciplinary approach involving chemists, biologists, pharmacologists, and clinicians working collaboratively towards shared goals. The unique structural features of 2-(1,3-dioxo - - - dihydro - - - isoindol - - - ) - N - { - [ 4 - ( - fluorophenyl ) piperazin - - y ] ethyl } acetamide (CAS No.) make it an exciting prospect for future research endeavors aimed at addressing unmet medical needs.

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